[4-(Azepan-1-yl)-2-chloro-5-fluorophenyl]-phenylmethanone
Overview
Description
[4-(Azepan-1-yl)-2-chloro-5-fluorophenyl]-phenylmethanone is an organic compound that features a unique combination of functional groups, including an azepane ring, a chloro substituent, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Azepan-1-yl)-2-chloro-5-fluorophenyl]-phenylmethanone typically involves the reaction of 1-azepan-1-yl-2-chloroethanone with a fluorophenylmethanone derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Azepan-1-yl)-2-chloro-5-fluorophenyl]-phenylmethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, [4-(Azepan-1-yl)-2-chloro-5-fluorophenyl]-phenylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [4-(Azepan-1-yl)-2-chloro-5-fluorophenyl]-phenylmethanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved in its mechanism of action can include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Azone® (1-dodecylazacycloheptan-2-one): Known for its use as a penetration enhancer in transdermal drug delivery systems.
4-Azepan-1-yl-butan-1-ol: Used in the synthesis of various organic compounds and as an intermediate in pharmaceutical production.
Uniqueness
What sets [4-(Azepan-1-yl)-2-chloro-5-fluorophenyl]-phenylmethanone apart from similar compounds is its combination of functional groups, which imparts unique chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[4-(azepan-1-yl)-2-chloro-5-fluorophenyl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-16-13-18(22-10-6-1-2-7-11-22)17(21)12-15(16)19(23)14-8-4-3-5-9-14/h3-5,8-9,12-13H,1-2,6-7,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVWAJAVNFKFIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C(=C2)Cl)C(=O)C3=CC=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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